4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Description
This compound belongs to the quinazolinone-butanamide hybrid class, characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a 2-chlorobenzylthio group at position 6 and an N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide side chain at position 5.
Properties
IUPAC Name |
4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O6S/c1-37-24-10-9-19(14-25(24)38-2)11-12-32-28(35)8-5-13-34-29(36)21-15-26-27(40-18-39-26)16-23(21)33-30(34)41-17-20-6-3-4-7-22(20)31/h3-4,6-7,9-10,14-16H,5,8,11-13,17-18H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKYMWAXSAPNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanyl group, and subsequent functionalization with the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, and the additional functional groups may enhance binding affinity or selectivity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s closest structural analogues include:
4-[6-{[2-(Cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide (): Modification: Cyclohexylamino-oxoethyl sulfanyl group replaces 2-chlorobenzylthio; 4-methoxyphenylmethyl replaces 3,4-dimethoxyphenylethyl.
N-[(Furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide ():
- Modification : Furan-2-ylmethyl replaces 3,4-dimethoxyphenylethyl; carbamoylpropyl side chain alters hydrogen-bonding capacity.
- Impact : Enhanced metabolic stability due to furan but reduced CNS penetration due to polar carbamoyl group.
N-(Substituted-Phenyl)Butanamides (): Shared Features: Butanamide backbone with substituted phenyl groups.
Physicochemical and Pharmacokinetic Profiles
Research Findings and Context-Dependent Divergences
Structural Similarity vs. Functional Consistency
- Shared MoAs: and confirm that quinazolinone derivatives with >85% structural similarity (e.g., cyclohexylamino analogue) inhibit overlapping targets (e.g., EGFR, COX-2) via conserved π-stacking interactions .
- Divergent Bioactivities : Despite structural overlap, the 2-chlorobenzylthio group in the query compound confers unique anti-inflammatory activity (IC50 TNF-α inhibition: 1.2 µM vs. 3.8 µM for the furan derivative), likely due to electrophilic sulfur modulating redox pathways .
Challenges in Predicting Synergy
- Network Pharmacology Insights : highlights that even with 80% structural similarity, synergistic effects (e.g., collagen inhibition + anti-inflammation) are unpredictable due to variable binding kinetics and allosteric modulation .
Biological Activity
The compound 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide (CAS Number: 688060-49-3) is a complex organic molecule with potential pharmacological applications. Its structure includes a quinazolinone core and various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 596.09 g/mol. The compound features a dioxolo ring and a sulfanyl group, which are often associated with diverse biological activities.
Biological Activity Overview
Research has indicated that quinazoline derivatives exhibit a wide range of biological activities including:
- Anticancer Properties : Quinazoline compounds have been studied for their potential in cancer therapy. They may inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Activity : Some derivatives demonstrate antibacterial and antifungal properties, making them candidates for treating infections.
- Enzyme Inhibition : Many quinazoline derivatives act as enzyme inhibitors, which can be beneficial in treating diseases related to enzyme dysregulation.
The biological activity of the compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : It could potentially modulate receptor activities that are crucial in various signaling pathways involved in disease processes.
Case Studies and Research Findings
- Anticancer Activity : A study explored the anticancer potential of quinazoline derivatives through molecular docking and MTT assays. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that the compound may act as an effective anticancer agent .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of similar quinazoline derivatives against various bacterial strains. The findings revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in infectious diseases .
- Enzyme Inhibition Studies : Research highlighted the inhibitory effects of quinazoline derivatives on acetylcholinesterase and urease enzymes. Compounds similar to the one discussed showed strong inhibitory activities, with IC50 values indicating effective concentrations for therapeutic use .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
